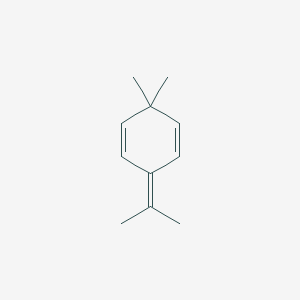
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C11H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, substituted 1,4-cyclohexadienes, including 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-, are typically synthesized through the Birch reduction of related aromatic compounds. This process involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This method helps avoid over-reduction to the fully saturated ring .
Industrial Production Methods
While specific industrial production methods for 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- are not well-documented, the general approach involves large-scale Birch reduction processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can be reduced further to form fully saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various halogens or other substituents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include fully saturated cyclohexane derivatives, various oxidized products, and substituted cyclohexadienes. These products are valuable intermediates in the synthesis of more complex organic compounds.
Scientific Research Applications
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a precursor to pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- exerts its effects involves its ability to undergo various chemical reactions. The compound’s molecular structure allows it to participate in electrophilic addition reactions, where it can form intermediates that lead to the formation of more stable products. The driving force behind these reactions is often the formation of an aromatic ring, which provides additional stability to the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene, 1,3-Cyclohexadiene has a similar structure but different chemical properties and reactivity.
Uniqueness
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts unique reactivity and properties to the compound, making it valuable in various research and industrial applications.
Properties
CAS No. |
63577-41-3 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3,3-dimethyl-6-propan-2-ylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16/c1-9(2)10-5-7-11(3,4)8-6-10/h5-8H,1-4H3 |
InChI Key |
QRCINBDHQBETAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC(C=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
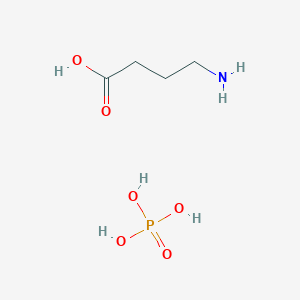
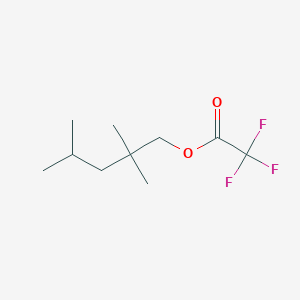
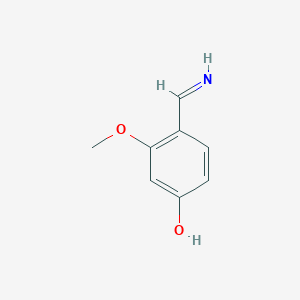
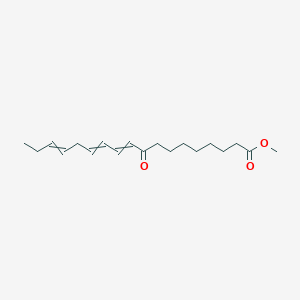
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
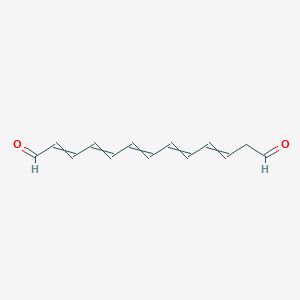
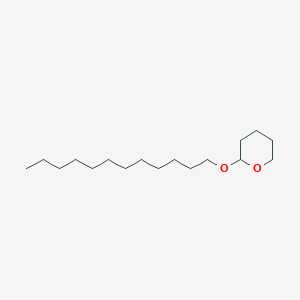
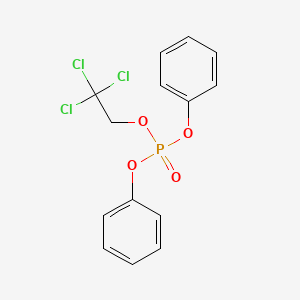
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
